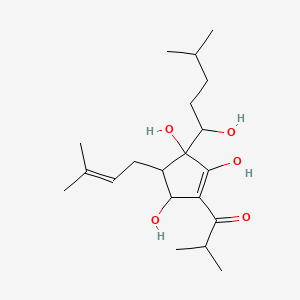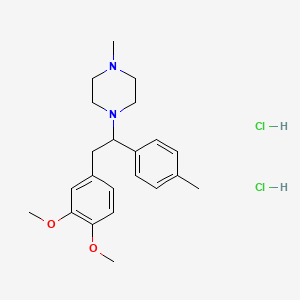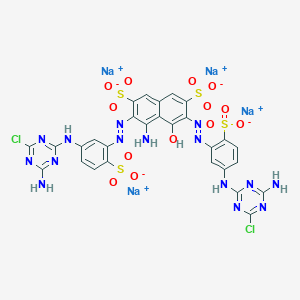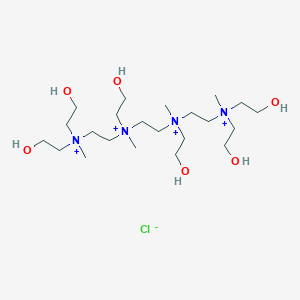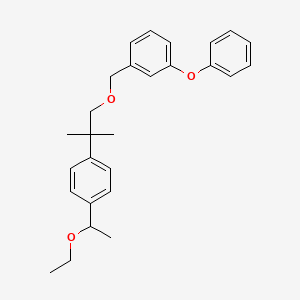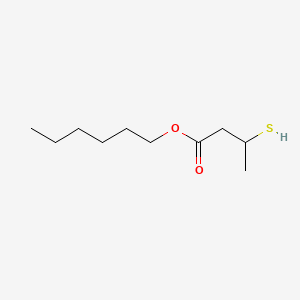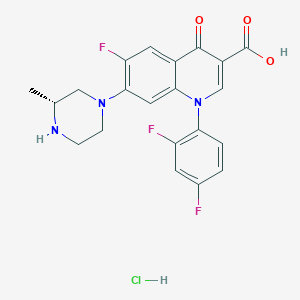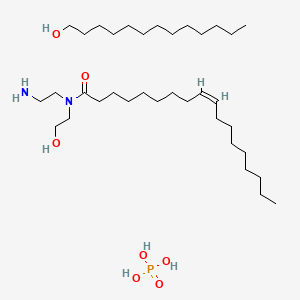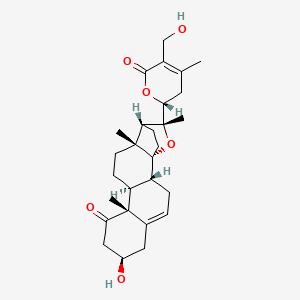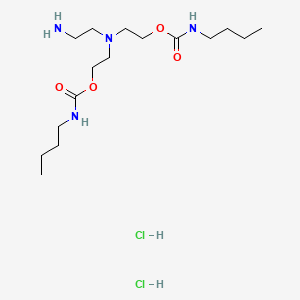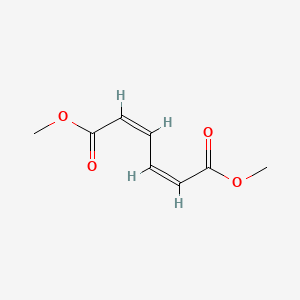![molecular formula C17H31NO6 B15192732 Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French] CAS No. 80768-80-5](/img/structure/B15192732.png)
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is a chemical compound with a complex structure that includes an isopropylamino group, a cyclohexylmethoxy group, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of cyclohexylmethanol with isopropylamine under controlled conditions to form the isopropylamino-cyclohexylmethanol intermediate. This intermediate is then reacted with a suitable propanol derivative to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(isopropylamino)-3-phenoxy-2-propanol
- 1-(isopropylamino)-3-(4-methylphenoxy)-2-propanol
- 1-(isopropylamino)-3-(2-methylphenoxy)-2-propanol
Uniqueness
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
80768-80-5 |
|---|---|
Fórmula molecular |
C17H31NO6 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(cyclohexylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H27NO2.C4H4O4/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12;5-3(6)1-2-4(7)8/h11-15H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
MHRLBGVAQFRXCB-WLHGVMLRSA-N |
SMILES isomérico |
CC(C)NCC(COCC1CCCCC1)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)NCC(COCC1CCCCC1)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



